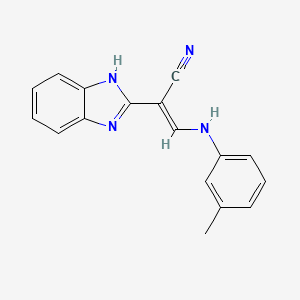
(E)-2-(1H-benzimidazol-2-yl)-3-(3-methylanilino)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(1H-benzimidazol-2-yl)-3-(3-methylanilino)prop-2-enenitrile is an organic compound that features a benzimidazole ring and an aniline derivative. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-(3-methylanilino)prop-2-enenitrile typically involves the formation of the benzimidazole ring followed by the introduction of the aniline derivative. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzimidazole ring through cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Condensation Reactions: Condensation of the benzimidazole derivative with an appropriate aldehyde or ketone to introduce the enenitrile moiety.
Substitution Reactions: Introduction of the aniline derivative through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the aniline moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzimidazole or aniline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxidized benzimidazole derivatives.
Reduction Products: Amines derived from the reduction of the nitrile group.
Substitution Products: Various substituted benzimidazole or aniline derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Due to the presence of the benzimidazole ring, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine
Industry
Possible uses in the development of new materials, dyes, or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, compounds with benzimidazole rings can interact with various molecular targets such as enzymes, receptors, or DNA. The aniline derivative may also contribute to the compound’s activity by enhancing binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, which are known for their antiparasitic activities.
Aniline Derivatives: Compounds like paracetamol, which is widely used as an analgesic and antipyretic.
Uniqueness
The unique combination of the benzimidazole ring and the aniline derivative in (E)-2-(1H-benzimidazol-2-yl)-3-(3-methylanilino)prop-2-enenitrile may confer distinct biological activities or chemical properties that are not observed in other similar compounds.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-12-5-4-6-14(9-12)19-11-13(10-18)17-20-15-7-2-3-8-16(15)21-17/h2-9,11,19H,1H3,(H,20,21)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIKLXALNVIGRX-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7789604.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B7789612.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B7789621.png)
![2-[[4-[1-(2,5-Dimethylanilino)-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7789624.png)
![2-[[4-[1-(4-Fluoroanilino)-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7789628.png)
![Ethyl 2-{4-[1-(hydrazinecarbonyl)ethoxy]benzamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7789632.png)
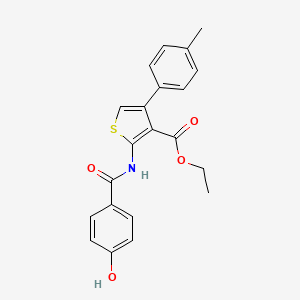
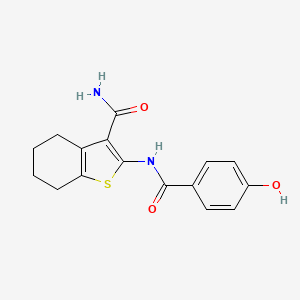
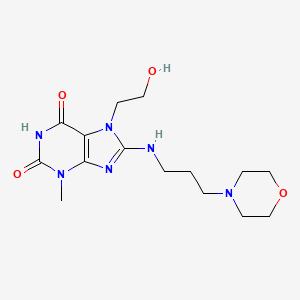
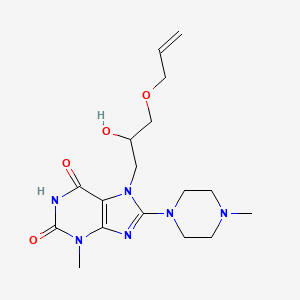
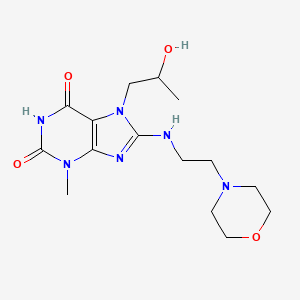
![Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile](/img/structure/B7789683.png)
![N,N'-bis(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7789692.png)
![2-[(6-Bromoquinazolin-4-yl)amino]-3-hydroxybutanoic acid](/img/structure/B7789696.png)
